3-(Octylamino)propan-1-ol;hydrochloride
Description
3-(Octylamino)propan-1-ol hydrochloride is an alkylamino alcohol hydrochloride characterized by an octyl chain linked to a propanol backbone via an amino group. Hydrochloride salts of amino alcohols are commonly employed in pharmaceuticals and research due to enhanced solubility and stability compared to their freebase forms .
Properties
CAS No. |
87260-31-9 |
|---|---|
Molecular Formula |
C11H26ClNO |
Molecular Weight |
223.78 g/mol |
IUPAC Name |
3-(octylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H25NO.ClH/c1-2-3-4-5-6-7-9-12-10-8-11-13;/h12-13H,2-11H2,1H3;1H |
InChI Key |
GLIRQDHXZIVJCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCCO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octylamino)propan-1-ol;hydrochloride typically involves the reaction of 3-chloropropanol with octylamine. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the octylamino group. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-(Octylamino)propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: The major products include 3-(Octylamino)propanal and 3-(Octylamino)propanoic acid.
Reduction: The major product is 3-(Octylamino)propanamine.
Substitution: The major products depend on the substituent introduced, such as 3-(Octylamino)propyl chloride or bromide.
Scientific Research Applications
3-(Octylamino)propan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: The compound can be used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 3-(Octylamino)propan-1-ol;hydrochloride involves its interaction with biological membranes. The octylamino group allows the compound to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The hydroxyl group can form hydrogen bonds with membrane components, further influencing its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares core structural features with other amino alcohol hydrochlorides, such as:
- Amino group: Facilitates protonation, enhancing water solubility.
- Hydroxyl group : Contributes to hydrogen bonding and polarity.
- Alkyl or aryl substituents : Influence lipophilicity and biological activity.
Key analogs and their structural distinctions:
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit improved aqueous solubility. For example, Emixustat hydrochloride’s bicyclic structure retains water solubility due to the HCl salt , while Tipropidil’s isopropylthio-phenoxy group increases lipophilicity .
- Stability: Compounds like Octodrine hydrochloride are stable for ≥5 years at -20°C , suggesting similar storage conditions for 3-(Octylamino)propan-1-ol hydrochloride.
Key Research Findings
- Chiral synthesis : Encenicline’s enantiomeric purity (100% ee) demonstrates the importance of stereochemistry in drug efficacy .
- Yield variability : Synthesis yields for hydrochlorides range widely (45–98%), depending on reaction conditions and substituent complexity .
- Regulatory status : Compounds like Octodrine are classified as research standards, emphasizing their role in analytical and forensic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
